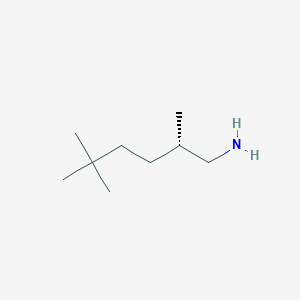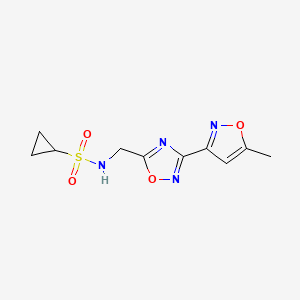
(2S)-2,5,5-Trimethylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,5,5-Trimethylhexan-1-amine, also known as DMHA, is a synthetic stimulant that has gained popularity in the fitness and sports supplement industry. DMHA is a structural analog of DMAA, a banned substance due to its potential health risks. DMHA is marketed as a pre-workout supplement and is claimed to enhance energy, focus, and athletic performance.
Mécanisme D'action
(2S)-2,5,5-Trimethylhexan-1-amine is believed to exert its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, energy, and focus. (2S)-2,5,5-Trimethylhexan-1-amine may also enhance the activity of adenosine triphosphate (ATP), the primary energy source for muscle contraction.
Biochemical and Physiological Effects:
(2S)-2,5,5-Trimethylhexan-1-amine has been shown to increase heart rate and blood pressure, which may be a concern for individuals with pre-existing cardiovascular conditions. It may also cause vasoconstriction, reducing blood flow to certain areas of the body. (2S)-2,5,5-Trimethylhexan-1-amine may increase the release of glucose from the liver, providing additional energy for physical activity. It may also increase the breakdown of fat cells, leading to increased fat oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2,5,5-Trimethylhexan-1-amine has several advantages as a research tool, including its ability to enhance physical and cognitive performance. It may also be useful for investigating the mechanisms of neurotransmitter release and metabolism. However, (2S)-2,5,5-Trimethylhexan-1-amine's potential health risks and legal status may limit its use in research.
Orientations Futures
For (2S)-2,5,5-Trimethylhexan-1-amine research include the development of safer analogs and investigation of its effects on specific populations.
Méthodes De Synthèse
(2S)-2,5,5-Trimethylhexan-1-amine can be synthesized through a multistep reaction from 2,5-dimethylhexan-2,5-diol. The first step involves the conversion of the diol to the corresponding diol tosylate, which is then treated with sodium azide to form the azide intermediate. Reduction of the azide with lithium aluminum hydride yields the amine product, which can be further purified through recrystallization.
Applications De Recherche Scientifique
(2S)-2,5,5-Trimethylhexan-1-amine has been the subject of several scientific studies, primarily focused on its potential as a performance-enhancing supplement. One study found that (2S)-2,5,5-Trimethylhexan-1-amine increased power output and muscular endurance in trained athletes compared to a placebo. Another study reported that (2S)-2,5,5-Trimethylhexan-1-amine improved cognitive performance and reaction time in healthy adults. (2S)-2,5,5-Trimethylhexan-1-amine has also been investigated for its potential as a fat burner, with some studies suggesting that it may increase metabolism and promote weight loss.
Propriétés
IUPAC Name |
(2S)-2,5,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGVUKPZFXLALM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,5,5-Trimethylhexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2743040.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2743044.png)
![8-(4-ethoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2743045.png)


![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride](/img/structure/B2743049.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2743054.png)
![1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2743055.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2743057.png)
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2743058.png)
